molecular formula C7H13F3N2 B067540 1-(2,2,2-Trifluoroethyl)piperidin-4-amine CAS No. 187217-99-8

1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Cat. No. B067540
M. Wt: 182.19 g/mol
InChI Key: JJGAYYBQGNJNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08067589B2

Procedure details

A 25% aqueous solution of ammonia (170 mL), 10% Pd/C (7.4 g), and a solution of the above 1-(2,2,2-trifluoroethyl)piperidin-4-one/butanol mixture (72.5 g, 0.344 mol, 86:14 weight ratio) in methanol (420 mL) were placed into a 2 L glass autoclave purged with argon. The reaction mixture was hydrogenated in a Parr apparatus at a hydrogen pressure of 40 psi for 18 h. The catalyst was removed by filtration. The filtrate was concentrated in vacuo to 150 mL. Potash (46 g) and ether (200 mL) were added, and the mixture was vigorously stirred for 20 min. The organic layer was separated, and the aqueous one was extracted with ether (100 mL). The combined organic layers were dried over anhydrous Na2SO4 and evaporated to afford a mixture (74.4 g) of 1-(2,2,2-trifluoroethyl)piperidin-4-amine and 1-(2,2,2-trifluoroethyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]piperidin-4-amine in 72:28 weight ratio (containing butanol). This mixture was fractionated at 7-8 mmHg on a 15 cm Vigreaux column (a fraction with bp 75-95° C. was collected) to afford 1-(2,2,2-trifluoroethyl)piperidin-4-amine (38.5 g) as a colorless liquid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Name
1-(2,2,2-trifluoroethyl)piperidin-4-one butanol
Quantity
72.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
glass
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Five
Name
Quantity
7.4 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH3:1].[F:2][C:3]([F:13])([F:12])[CH2:4][N:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1.C(O)CCC>CO.[Pd]>[F:2][C:3]([F:13])([F:12])[CH2:4][N:5]1[CH2:10][CH2:9][CH:8]([NH2:1])[CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
N
Step Three
Name
1-(2,2,2-trifluoroethyl)piperidin-4-one butanol
Quantity
72.5 g
Type
reactant
Smiles
FC(CN1CCC(CC1)=O)(F)F.C(CCC)O
Step Four
Name
glass
Quantity
2 L
Type
reactant
Smiles
Step Five
Name
Quantity
420 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
7.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with argon
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to 150 mL
ADDITION
Type
ADDITION
Details
Potash (46 g) and ether (200 mL) were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous one was extracted with ether (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(CN1CCC(CC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 74.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.